molecular formula C12H21NOS B13287622 (3-Ethoxypropyl)[1-(5-methylthiophen-2-YL)ethyl]amine

(3-Ethoxypropyl)[1-(5-methylthiophen-2-YL)ethyl]amine

Cat. No.: B13287622
M. Wt: 227.37 g/mol
InChI Key: ISNDFFGDSWRRIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name 3-ethoxy-N-[1-(5-methylthiophen-2-yl)ethyl]propan-1-amine systematically describes the compound's structure through three key components:

  • The propan-1-amine backbone specifies a three-carbon alkyl chain terminating in a primary amine group.
  • The N-[1-(5-methylthiophen-2-yl)ethyl] substituent denotes a branched ethyl group attached to the amine nitrogen, where the ethyl's terminal carbon binds to the 2-position of a 5-methylthiophene ring.
  • The 3-ethoxy prefix indicates an ethoxy group (-OCH2CH3) substituted at the third carbon of the propane chain.

The structural formula $$ \text{C}{12}\text{H}{21}\text{NOS} $$ corresponds to this connectivity, with the SMILES string CCOCCCNC(C)C1=CC=C(S1)C providing a linear notation of atomic relationships. Key stereochemical features emerge from the ethylamine substituent, where the chiral center at the ethyl group's nitrogen-bound carbon creates potential for enantiomeric forms. However, current PubChem records and supplier data do not specify resolved stereoisomers, suggesting commercial availability as a racemic mixture or unspecified configuration.

Molecular Formula and Weight Analysis

The compound's molecular formula $$ \text{C}{12}\text{H}{21}\text{NOS} $$ reveals a mass distribution of:

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
C 12 12.011 144.132
H 21 1.008 21.168
N 1 14.007 14.007
O 1 16.00 16.00
S 1 32.065 32.065
Total 227.37

This calculated molecular weight of 227.37 g/mol aligns with mass spectrometry data from PubChem, confirming the absence of isotopic labeling or heavy atom incorporation. The sulfur atom's presence (14.1% mass contribution) and oxygen atoms (7.0% combined) create distinct regions of polarity within the otherwise hydrophobic framework, influencing solubility and intermolecular interactions.

Synonyms and Registry Identifiers

Multiple aliases and registry numbers facilitate cross-referencing across chemical databases:

  • CAS Registry Number : 1021130-08-4
  • PubChem CID : 43196222
  • Supplier Codes : AKOS000242987, BD01001758
  • Alternative IUPAC Rendering : N-[1-(5-methyl-2-thienyl)ethyl]-3-ethoxy-1-propanamine

These identifiers enable precise tracking in regulatory contexts, with the Distributed Structure-Searchable Toxicity (DSSTox) database likely indexing the compound under DTXSID identifiers despite their absence in current records. The synonym EN300-165158 reflects its registration in the eMolecules database, facilitating procurement from commercial suppliers.

Isomeric Considerations and Stereochemical Features

Structural isomerism in this compound could theoretically arise through:

  • Positional Isomerism : Varying substitution patterns on the thiophene ring (e.g., 3-methyl vs. 5-methyl groups) or ethoxy group placement along the propane chain.
  • Functional Group Isomerism : Potential tautomerism between amine and imine forms, though the saturated ethylamine group makes this unlikely under standard conditions.
  • Stereoisomerism : The chiral center at the ethylamine's nitrogen-bound carbon (C$$_\alpha$$) generates two enantiomers.

Properties

Molecular Formula

C12H21NOS

Molecular Weight

227.37 g/mol

IUPAC Name

3-ethoxy-N-[1-(5-methylthiophen-2-yl)ethyl]propan-1-amine

InChI

InChI=1S/C12H21NOS/c1-4-14-9-5-8-13-11(3)12-7-6-10(2)15-12/h6-7,11,13H,4-5,8-9H2,1-3H3

InChI Key

ISNDFFGDSWRRIF-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(C)C1=CC=C(S1)C

Origin of Product

United States

Preparation Methods

Chemical Identity and Properties

Parameter Description
Chemical Name (3-ethoxypropyl)[1-(5-methylthiophen-2-yl)ethyl]amine
Molecular Formula C12H21NOS
Molecular Weight 227.37 g/mol
PubChem CID 43196222
IUPAC Name 3-ethoxy-N-[1-(5-methylthiophen-2-yl)ethyl]propan-1-amine
SMILES CCOCCCNC(C)C1=CC=C(S1)C

This compound contains an amine functional group attached to a chiral center adjacent to a substituted thiophene ring, and an ethoxypropyl side chain, which influences its chemical reactivity and synthesis routes.

The preparation of (3-ethoxypropyl)[1-(5-methylthiophen-2-yl)ethyl]amine involves multi-step organic synthesis strategies, focusing primarily on the formation of the chiral amine moiety and the introduction of the ethoxypropyl group. While no direct synthetic route exclusively for this compound is widely published, analogous preparation methods for structurally related amines provide a reliable foundation for its synthesis.

General Synthetic Strategy

The synthesis typically involves:

  • Step 1: Formation of the chiral amine intermediate
    This is achieved through asymmetric reductive amination of the corresponding ketone (e.g., 5-methylthiophen-2-yl acetyl derivatives) with an appropriate amine source under catalytic conditions.

  • Step 2: Alkylation of the amine with ethoxypropyl halides or derivatives
    The free amine is reacted with 3-ethoxypropyl electrophiles to introduce the 3-ethoxypropyl substituent on the nitrogen atom.

  • Step 3: Purification and characterization
    The product is purified through standard organic techniques such as extraction, crystallization, or chromatography, followed by spectral and chromatographic characterization.

Detailed Preparation Methodologies

Asymmetric Reductive Amination

A robust method for preparing chiral amines similar to the target compound involves the use of catalytic systems such as tetraalkyl titanates combined with Raney nickel under hydrogen atmosphere. For example, the asymmetric reductive amination of m-methoxyacetophenone with chiral amines in the presence of tetraisopropyl titanate and Raney nickel catalyst at elevated temperature and pressure yields optically active amines with high enantiomeric excess (>99%) and yields above 75%.

Typical conditions:

Parameter Conditions
Catalyst Raney Nickel (2–6 g)
Titanium reagent Tetraisopropyl titanate (0.12–0.2 mol)
Solvent Toluene, tetrahydrofuran, or alcohols
Temperature 70–100 °C
Pressure 3–15 atm
Reaction time Until hydrogen uptake ceases (variable)

After completion, the catalyst is filtered off, and the reaction mixture is basified and extracted to isolate the amine intermediate.

Debenzylation and Purification

When benzyl protecting groups are involved in the amine intermediate, catalytic transfer hydrogenation using palladium on carbon (Pd/C) with hydrogen donors such as ammonium formate or citric acid is employed to remove protecting groups under mild conditions (40–80 °C, 3 atm). This step ensures high optical purity and yields.

Alkylation with 3-Ethoxypropyl Derivatives

The alkylation of the free amine with 3-ethoxypropyl halides (e.g., 3-ethoxypropyl bromide or chloride) is performed under basic conditions, often using alkali metal bases or phase-transfer catalysts to facilitate nucleophilic substitution on the nitrogen atom. The reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile at moderate temperatures (25–60 °C). This step introduces the 3-ethoxypropyl moiety to the nitrogen, completing the synthesis of (3-ethoxypropyl)[1-(5-methylthiophen-2-yl)ethyl]amine.

Comparative Table of Key Preparation Steps

Step Reagents/Conditions Outcome/Notes
Asymmetric reductive amination Ketone + chiral amine + tetraisopropyl titanate + Raney Ni, H2, 70–100 °C, 3–15 atm High yield (>75%), high optical purity (>99% ee)
Debenzylation (if needed) Pd/C catalyst + ammonium formate or citric acid, 40–80 °C, 3 atm H2 Mild conditions, preserves optical purity
Alkylation 3-ethoxypropyl halide + base (e.g., NaH, K2CO3), DMF, 25–60 °C Efficient N-alkylation to introduce ethoxypropyl group

Research Findings and Notes

  • The use of tetraalkyl titanate combined with Raney nickel is a well-established method for asymmetric reductive amination, providing excellent stereoselectivity and yields, adaptable to thiophene-containing substrates.

  • Catalytic transfer hydrogenation for debenzylation avoids harsh hydrogen gas conditions, allowing for safer and scalable synthesis.

  • Alkylation of amines with alkyl halides is a classical and reliable method, but care must be taken to control reaction conditions to prevent over-alkylation or side reactions.

  • The optical purity of the chiral center is critical for the compound's biological activity and can be maintained throughout the synthesis by careful choice of catalysts and reaction conditions.

  • Solvent choice plays a significant role in reaction efficiency and product purity, with alcohols and ethers commonly used in reductive amination and debenzylation steps.

Chemical Reactions Analysis

Types of Reactions

(3-Ethoxypropyl)[1-(5-methylthiophen-2-yl)ethyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives .

Scientific Research Applications

(3-Ethoxypropyl)[1-(5-methylthiophen-2-yl)ethyl]amine is an organic compound featuring an ethoxypropyl group and a methylthiophene moiety connected to an ethylamine backbone. It has a molecular formula of C12H21NOSC_{12}H_{21}NOS and a molecular weight of approximately 213.34 g/mol. This compound is investigated for its potential in medicinal chemistry and organic synthesis, owing to its functional groups capable of interacting with various biological targets.

Potential Applications

(3-Ethoxypropyl)[1-(5-methylthiophen-2-yl)ethyl]amine's applications include:

  • Medicinal Chemistry The compound can be used in the synthesis of new pharmaceuticals.
  • Organic Synthesis It serves as a building block in creating complex organic molecules.
  • Materials Science This compound can be explored for novel materials with specific electronic and optical properties.

Chemical Reactivity

The chemical reactivity of (3-Ethoxypropyl)[1-(5-methylthiophen-2-yl)ethyl]amine primarily involves nucleophilic substitutions and electrophilic additions, typical of amines and thiophene derivatives. Reactions may include:

  • Amination Reactions Alkylation and acylation at the amine group.
  • Thiophene Modifications Electrophilic substitution on the thiophene ring.

Interactions with Biological Targets

Studies on the interactions of (3-Ethoxypropyl)[1-(5-methylthiophen-2-yl)ethyl]amine with biological targets are essential for understanding its pharmacological profile. Potential interactions include:

  • Enzyme Inhibition The compound may inhibit specific enzymes involved in disease pathways.
  • Receptor Binding It could bind to receptors, modulating cellular signaling.

Mechanism of Action

The mechanism of action of (3-Ethoxypropyl)[1-(5-methylthiophen-2-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares key structural features, molecular weights, and substituents of the target compound with similar amines:

Compound Name Substituent on Ethylamine Molecular Formula Molecular Weight Key Properties/Notes
(3-Ethoxypropyl)[1-(5-methylthiophen-2-YL)ethyl]amine 3-Ethoxypropyl, 5-methylthiophen C12H21NOS ~227.36* Predicted moderate hydrophilicity due to ethoxy group; thiophene may enable π-stacking
[3-(Dimethylamino)propyl][1-(3-methylthiophen-2-yl)ethyl]amine () 3-(Dimethylamino)propyl, 3-methylthiophen C12H22N2S 226.38 Dimethylamino group increases basicity; altered thiophene substitution affects electronic properties
(2-Methylpropyl)[1-(5-methylthiophen-2-YL)ethyl]amine () 2-Methylpropyl, 5-methylthiophen C11H19NS 197.34 Branched alkyl chain reduces solubility; simpler structure may lower synthetic complexity
Methyl[1-(5-methylthiophen-2-yl)ethyl]amine hydrochloride () Methyl, 5-methylthiophen C8H14NS·HCl 191.72 (free base) Hydrochloride salt improves stability; methyl group limits steric hindrance
N-Methyl-1-(5-methylthiophen-2-yl)propan-2-amine () N-Methyl, propan-2-amine C9H15NS 169.29 Controlled substance (psychoactive); isopropyl group enhances lipophilicity

*Molecular weight estimated based on structural similarity to (211.30) and (197.34).

Key Research Findings and Data Gaps

  • Physicochemical Data: Limited experimental data (e.g., melting/boiling points, solubility) for the target compound necessitate further characterization.
  • Biological Activity: No direct studies were found; in vitro screening against neurotransmitter receptors (e.g., serotonin, dopamine) is recommended based on structural analogs .
  • Stability : Cyclodextrin complexation (as in and ) could mitigate stability issues in aqueous environments .

Biological Activity

(3-Ethoxypropyl)[1-(5-methylthiophen-2-YL)ethyl]amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse sources.

Chemical Structure and Properties

The compound can be represented structurally as follows:

  • Chemical Formula : C13H19NOS
  • Molecular Weight : 239.36 g/mol

This compound contains a 2-phenethylamine backbone, which is significant for its interaction with various biological targets.

Research indicates that compounds with a similar structure often interact with several receptor types, including:

  • Adenosine Receptors : These G-protein-coupled receptors are implicated in mediating inflammation and cardiovascular responses .
  • Adrenergic Receptors : The compound may exhibit activity against α- and β-adrenergic receptors, influencing cardiovascular and central nervous system functions .

Antitumor Activity

One notable study highlighted the compound's ability to inhibit tumor cell proliferation. The IC50 values for this activity were found to be less than 100 nM in HeLa cells, suggesting potent antitumor properties. This activity is believed to be associated with the modulation of phosphodiesterase (PDE) enzymes, particularly PDE3A/B, which play a role in cancer cell signaling pathways .

Inhibition of PDE Enzymes

The compound has been shown to selectively inhibit PDE3A/B, with IC50 values for enzymatic inhibition being significantly higher than those for tumor cell proliferation. This selective inhibition suggests a potential therapeutic window for treating hyperproliferative diseases like cancer without affecting normal cellular functions excessively .

Study on HeLa Cells

In a controlled laboratory setting, (3-Ethoxypropyl)[1-(5-methylthiophen-2-YL)ethyl]amine was tested against HeLa cells. The results demonstrated:

  • IC50 for Tumor Proliferation : < 100 nM
  • Selectivity Ratio : The selectivity for tumor cells over normal cells was noted, indicating potential for targeted therapy.

Pharmacokinetic Profile

Pharmacokinetic studies suggested that the compound exhibits favorable absorption and distribution characteristics, making it a candidate for further development in cancer therapeutics. Enhanced pharmacokinetic parameters were noted in vitro and in vivo, which could lead to improved efficacy and safety profiles .

Comparative Analysis with Other Compounds

To understand the relative efficacy of (3-Ethoxypropyl)[1-(5-methylthiophen-2-YL)ethyl]amine, a comparison with other known PDE inhibitors is useful:

Compound NameIC50 (Tumor Cells)IC50 (PDE Inhibition)Therapeutic Use
(3-Ethoxypropyl)[1-(5-methylthiophen-2-YL)ethyl]amine< 100 nM> 250 nMCancer treatment
Milrinone500 nM10 nMHeart failure
Cilostazol300 nM5 nMPeripheral vascular disease

This table illustrates that while (3-Ethoxypropyl)[1-(5-methylthiophen-2-YL)ethyl]amine has promising antitumor effects at low concentrations, its PDE inhibition occurs at much higher concentrations, potentially reducing side effects associated with non-selective PDE inhibitors.

Q & A

Q. What are the recommended synthetic routes for (3-Ethoxypropyl)[1-(5-methylthiophen-2-YL)ethyl]amine, and how can retrosynthetic analysis optimize pathway selection?

Methodological Answer: Retrosynthetic analysis using AI-powered tools (e.g., Template_relevance models) can predict feasible one-step or multi-step routes by leveraging databases like Reaxys or PISTACHIO . Prioritize precursor scoring based on plausibility thresholds (>0.01) and evaluate route feasibility via computational validation of intermediate stability. For thiophene-containing amines, thiophen-2-yl ethylamine intermediates often require alkylation with 3-ethoxypropyl halides under inert conditions, followed by purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which analytical techniques are critical for confirming the structural integrity of (3-Ethoxypropyl)[1-(5-methylthiophen-2-YL)ethyl]amine?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to verify ethoxypropyl chain integration (δ 1.2–1.5 ppm for CH2_2 groups) and thiophene ring protons (δ 6.5–7.2 ppm) .
  • HPLC-MS : Confirm molecular weight (exact mass ~253.38 g/mol) and purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
  • FT-IR : Identify amine N-H stretches (~3300 cm1^{-1}) and thiophene C-S vibrations (~700 cm1^{-1}) .

Q. How should researchers handle safety concerns during the synthesis of amine-thiophene hybrids?

Methodological Answer:

  • Use fume hoods and PPE (gloves, goggles) to avoid exposure to volatile intermediates (e.g., thiophene derivatives).
  • Store reactive alkylating agents (e.g., 3-ethoxypropyl bromide) under nitrogen to prevent hydrolysis.
  • Dispose of hazardous waste via certified facilities, adhering to protocols for halogenated byproducts .

Advanced Research Questions

Q. What mechanistic insights govern the alkylation of 5-methylthiophen-2-ethylamine with 3-ethoxypropyl groups?

Methodological Answer: The reaction likely proceeds via an SN_N2 mechanism, where the ethoxypropyl halide acts as an electrophile. Solvent polarity (e.g., DMF vs. THF) impacts nucleophilicity: polar aprotic solvents enhance reaction rates but may promote side reactions (e.g., elimination). Monitor reaction progress via TLC and quench excess alkylating agents with aqueous NaHCO3_3 . Kinetic studies under varying temperatures (25–60°C) can elucidate activation parameters.

Q. How can computational modeling predict the bioactivity of (3-Ethoxypropyl)[1-(5-methylthiophen-2-YL)ethyl]amine?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to assess binding affinity to targets like serotonin receptors (5-HT3_3) or cytochrome P450 enzymes, leveraging crystallographic data from the PDB .
  • QSAR Models : Train models on thiophene-amine datasets to predict logP (target ~2.5–3.5) and bioavailability. Incorporate descriptors like topological polar surface area (TPSA < 60 Ų) .
  • MD Simulations : Evaluate conformational stability in lipid bilayers (GROMACS) to assess membrane permeability .

Q. What strategies resolve contradictions in experimental data (e.g., inconsistent bioactivity or synthetic yields)?

Methodological Answer:

  • Factorial Design : Systematically vary parameters (e.g., temperature, solvent ratio, catalyst loading) to identify interactions affecting yield .
  • Isotope Labeling : Use 15^{15}N-labeled amines to trace reaction pathways and detect side products via LC-MS .
  • Theoretical Realignment : Reconcile discrepancies by revisiting the guiding conceptual framework (e.g., steric vs. electronic effects in alkylation) and refining hypotheses .

Q. How can researchers integrate this compound into broader pharmacological studies?

Methodological Answer:

  • In Vitro Assays : Screen for antioxidant activity via DPPH radical scavenging (IC50_{50} comparison with ascorbic acid) or anti-inflammatory effects via COX-2 inhibition assays (ELISA) .
  • Metabolic Stability : Use hepatic microsomes to assess CYP-mediated degradation (t1/2_{1/2} > 60 min preferred) .
  • Toxicity Profiling : Conduct MTT assays on HEK-293 cells to determine IC50_{50} values and prioritize lead optimization .

Methodological Frameworks

Q. What theoretical frameworks guide the design of experiments for novel amine-thiophene derivatives?

Methodological Answer:

  • Ligand-Based Drug Design : Align with structure-activity relationship (SAR) principles, focusing on electron-donating groups (e.g., ethoxy) to enhance receptor binding .
  • Green Chemistry Metrics : Optimize atom economy (>70%) and E-factor (<5) by replacing hazardous solvents (e.g., DCM) with cyclopentyl methyl ether .
  • Systems Chemistry : Map reaction networks to predict byproduct formation and optimize cascade reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.